molecular formula C15H11Cl2N3O2 B13092021 Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13092021
M. Wt: 336.2 g/mol
InChI Key: LOYRBZSGKNJUTF-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with ethyl chloroformate to form the desired pyrazolo[1,5-a]pyrimidine compound .

Chemical Reactions Analysis

Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)11-8-18-20-13(17)7-12(19-14(11)20)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3

InChI Key

LOYRBZSGKNJUTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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